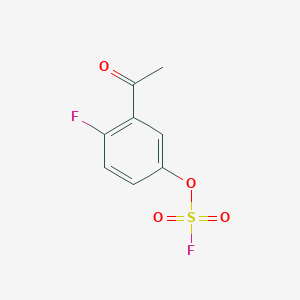

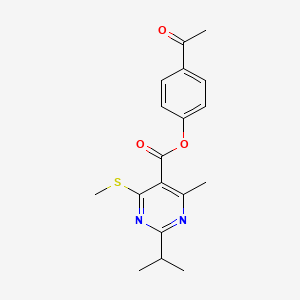

![molecular formula C15H15NO6S2 B2919326 Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate CAS No. 941888-98-8](/img/structure/B2919326.png)

Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate” is a chemical compound. It is related to “methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate”, which has a molecular weight of 277.3 .

Synthesis Analysis

The synthesis of similar compounds often involves catalytic protodeboronation of alkyl boronic esters . Protodeboronation is a process that removes a boron atom from a molecule, and it’s a crucial step in many organic synthesis reactions .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . It also has a sulfonyl group (-SO2-), an ethoxycarbonyl group (-COOCH2CH3), and a phenyl group (C6H5) attached to the thiophene ring .Aplicaciones Científicas De Investigación

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors . The compound can be used to create semiconducting materials that have applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These materials are essential for the advancement of flexible electronics and display technologies .

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate can be applied to protect metals and alloys from corrosion, especially in harsh environments, thereby extending the life of industrial machinery and infrastructure .

Pharmacological Properties

This compound exhibits a range of pharmacological properties . It has potential uses in the development of new medications with anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. Its role in medicinal chemistry is significant for creating new therapeutic agents .

Material Science

In the field of material science , thiophene derivatives are used to enhance the properties of materials. They can contribute to the creation of new materials with improved thermal stability, electrical conductivity, and mechanical strength, which are valuable for various industrial applications .

Synthetic Chemistry

Thiophene derivatives are synthesized through various reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses. These reactions are fundamental in synthetic chemistry for producing a wide array of thiophene derivatives, including the compound , which can lead to the discovery of novel molecules with unique properties .

Antibacterial Agents

Research indicates that thiophene derivatives can act as antibacterial agents . Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate may be effective against various bacterial strains, providing a basis for the development of new antibacterial drugs .

Direcciones Futuras

The future directions in the research and application of this compound could involve exploring its potential therapeutic properties, given the wide range of biological activities reported for thiophene derivatives . Additionally, further studies could focus on developing more efficient synthesis methods .

Propiedades

IUPAC Name |

methyl 3-[(3-ethoxycarbonylphenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6S2/c1-3-22-14(17)10-5-4-6-11(9-10)16-24(19,20)12-7-8-23-13(12)15(18)21-2/h4-9,16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVRCDDYZXGXGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluoro-4-methylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2919243.png)

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2919244.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2919246.png)

![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2919253.png)

![1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(2-thienylmethyl)piperidine-3-carboxamide](/img/structure/B2919257.png)

![N'-({[1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B2919259.png)

![5-((3,4-Difluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2919261.png)